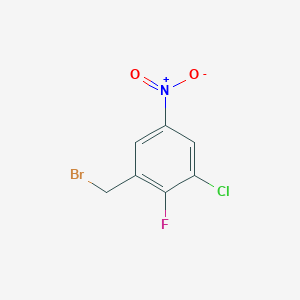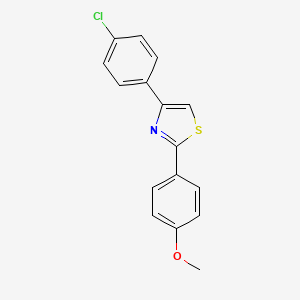
B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is a boronic acid derivative that features a benzo[b][1,4]oxazine ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide to form the oxazine ring . The resulting intermediate can then be subjected to borylation reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and mild reaction conditions . These methods can be adapted for the production of (5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid by using appropriate starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxazine ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with biological targets.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The oxazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)boronic acid
Uniqueness
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is unique due to the presence of the methyl group at the 5-position of the oxazine ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H12BNO3 |
|---|---|
Peso molecular |
193.01 g/mol |
Nombre IUPAC |
(5-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-6-7(10(12)13)2-3-8-9(6)11-4-5-14-8/h2-3,11-13H,4-5H2,1H3 |
Clave InChI |
XXIXADJODUOAJB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C2=C(C=C1)OCCN2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)



![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)



![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)




